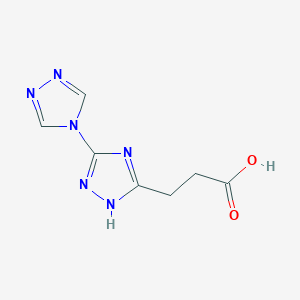

3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid

Description

3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid backbone linked to a bi-1,2,4-triazole moiety. This compound is primarily utilized as a synthetic building block in medicinal and materials chemistry .

Properties

IUPAC Name |

3-[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2/c14-6(15)2-1-5-10-7(12-11-5)13-3-8-9-4-13/h3-4H,1-2H2,(H,14,15)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHHNRBANWDJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid typically involves the formation of the bi-triazole core followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole rings can bind to metal ions, inhibiting the activity of metalloenzymes. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Substituents

3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid

- Molecular Formula : C₅H₆BrN₃O₂

- Molecular Weight : 220.03 g/mol

3-(3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic Acid

- Molecular Formula : C₁₂H₁₂N₃O₂

- Molecular Weight : 233.24 g/mol

- Applications : Documented as a synthetic impurity, this compound lacks reported bioactivity but highlights structural modifications affecting purity in drug synthesis .

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

- Molecular Formula : C₁₃H₁₄N₂O₄

- Molecular Weight : 262.27 g/mol

- Key Features : Replacement of triazole with oxadiazole alters electronic properties, influencing binding affinity in enzyme inhibition.

- Applications : Oxadiazole derivatives are frequently investigated as kinase inhibitors or anti-cancer agents .

Functional Analogues with Propanoic Acid Backbones

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3 in )

- Key Features : Chlorine and hydroxyl groups enhance antimicrobial activity via oxidative stress induction.

- Bioactivity : Demonstrated selective inhibition of Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL), attributed to halogen-mediated disruption of bacterial membranes .

3-(3′-Hydroxyphenyl)propanoic Acid

Comparative Data Table

Key Structural and Functional Insights

- Triazole vs.

- Halogenation Effects: Bromo- or chloro-substituted analogs show higher antimicrobial potency than non-halogenated derivatives, likely due to increased electrophilicity and membrane interaction .

- Metabolic Relevance: Phenolic propanoic acid derivatives (e.g., 3-(3′-hydroxyphenyl)propanoic acid) highlight the importance of microbial metabolism in activating bioactive compounds, contrasting with synthetic triazole analogs .

Biological Activity

3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of propanoic acid derivatives with bi-triazole moieties. The structural framework of this compound includes a propanoic acid backbone attached to a bi-triazole ring system, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably:

- IC50 Values : The compound showed IC50 values ranging from 10 to 50 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. This suggests a moderate level of cytotoxicity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| PC3 | 35 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in tumor growth and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. Results indicated that it was effective against several pathogenic strains with a notable effect on biofilm formation in Staphylococcus aureus .

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment resulted in significant apoptotic cell populations at concentrations above 20 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid and its derivatives?

- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Microwave-assisted synthesis can enhance reaction efficiency for triazole derivatives, reducing reaction times compared to conventional heating . Characterization typically involves NMR, IR, and elemental analysis to confirm purity and structural integrity .

Q. How do researchers confirm the structural identity of this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for triazole protons (δ ~7.5–8.5 ppm) and propanoic acid protons (δ ~2.5–3.5 ppm). Substituents like nitro or thiophene groups show distinct shifts .

- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and triazole rings (C=N stretches at ~1500–1600 cm⁻¹) .

- Elemental Analysis : Validate empirical formulas (e.g., C9H10O5 for derivatives) with <0.4% deviation .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer : Initial screening often includes antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains) or enzyme inhibition studies (e.g., cyclooxygenase or acetylcholinesterase). Derivatives with electron-withdrawing groups (e.g., nitro or bromo) may show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazole-propanoic acid hybrids?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysis : Use morpholine or 4-methylmorpholine to stabilize reactive intermediates during coupling reactions .

- Microwave Irradiation : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves regioselectivity in triazole formation .

Q. How do structural modifications (e.g., substituents on the triazole ring) influence bioactivity?

- Methodological Answer :

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase lipophilicity, enhancing membrane permeability but may reduce target binding affinity .

- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents improve interaction with enzyme active sites (e.g., via hydrogen bonding or π-π stacking), as shown in molecular docking studies .

- Data Analysis : Compare IC50 values across derivatives to establish structure-activity relationships (SAR) .

Q. How can computational methods aid in designing novel derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or bacterial topoisomerases). Focus on derivatives with high docking scores and favorable binding energies .

- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., GI absorption, CYP450 interactions) to prioritize candidates with drug-like profiles .

Q. How to resolve contradictions in spectral or bioactivity data between similar derivatives?

- Methodological Answer :

- Spectral Reanalysis : Verify purity via HPLC and rule out tautomeric forms of the triazole ring, which can alter NMR/IR profiles .

- Bioassay Reproducibility : Test under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.